molecular formula C29H36N4O6 B2623135 N-butyl-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1216950-16-1

N-butyl-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B2623135
CAS No.: 1216950-16-1
M. Wt: 536.629
InChI Key: GWHNUAAXLHOGDS-UHFFFAOYSA-N
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Description

N-butyl-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C29H36N4O6 and its molecular weight is 536.629. The purity is usually 95%.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the condensation of 2-(cyclopentylamino)-2-oxoethyl-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde with N-butyl-4-aminobenzamide in the presence of a suitable condensing agent followed by reduction of the resulting imine to the corresponding amine using a reducing agent." "Starting Materials": [ "2-(cyclopentylamino)-2-oxoethyl-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde", "N-butyl-4-aminobenzamide", "Condensing agent", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 2-(cyclopentylamino)-2-oxoethyl-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde and N-butyl-4-aminobenzamide in a suitable solvent.", "Step 2: Add a condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the resulting imine by column chromatography.", "Step 4: Dissolve the purified imine in a suitable solvent and add a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to the reaction mixture.", "Step 5: Stir the reaction mixture at room temperature for several hours.", "Step 6: Purify the resulting amine by column chromatography.", "Step 7: Dissolve the purified amine in a suitable solvent and add benzyl chloroformate to the reaction mixture.", "Step 8: Stir the reaction mixture at room temperature for several hours.", "Step 9: Purify the resulting benzyl carbamate by column chromatography.", "Step 10: Dissolve the purified benzyl carbamate in a suitable solvent and add trifluoroacetic acid (TFA) to the reaction mixture.", "Step 11: Stir the reaction mixture at room temperature for several hours.", "Step 12: Purify the resulting N-butyl-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide by column chromatography." ] }

CAS No.

1216950-16-1

Molecular Formula

C29H36N4O6

Molecular Weight

536.629

IUPAC Name

N-butyl-4-[[1-[2-(cyclopentylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C29H36N4O6/c1-4-5-14-30-27(35)20-12-10-19(11-13-20)17-33-28(36)22-15-24(38-2)25(39-3)16-23(22)32(29(33)37)18-26(34)31-21-8-6-7-9-21/h10-13,15-16,21H,4-9,14,17-18H2,1-3H3,(H,30,35)(H,31,34)

InChI Key

GWHNUAAXLHOGDS-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC(=O)NC4CCCC4)OC)OC

solubility

not available

Origin of Product

United States

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